BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 2-(4-Bromophenyl)-2-
methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4-Bromophenyl)-2-
Compound Name:
methylpropanenitrile

Cat. No.: B025328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-Bromophenyl)-2-methylpropanenitrile, a molecule of interest in synthetic
and medicinal chemistry. This document presents available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile.

Table 1: t*H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.52 Doublet 2H Ar-H
7.45 Doublet 2H Ar-H
1.73 Singlet 6H -C(CHs)2
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Table 2: 3C NMR Data

Chemical Shift (8) ppm

Assighment

139.4 Ar-C (quaternary)
132.1 Ar-CH
127.5 Ar-CH
123.1 Ar-C-Br
122.1 -C=N
35.8 -C(CHs)2
27.8 -CHs
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm~?) Intensity Assignment
~2235 Medium C=N stretch
~2980 Medium-Strong C-H stretch (aliphatic)
~3050 Weak C-H stretch (aromatic)
~1590, 1485 Medium-Strong C=C stretch (aromatic ring)
~1070 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with 7°Br/

223/225 ~98 /100

81Br isotopes)
208/210 ~70/72 [M - CHs]*
182/184 ~20/ 22 [M - CsHe]*
102 ~40 [CsHe]*
76 ~30 [CeHa]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-(4-Bromophenyl)-2-methylpropanenitrile (approximately 10-20 mg) is
prepared in a deuterated solvent (e.g., CDCls, ~0.7 mL) and transferred to a 5 mm NMR tube.

e H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer. Data
acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and
Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the
residual solvent peak (e.g., CDClIs at 7.26 ppm).

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition
parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an
acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to
achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak
(e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b025328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is
placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm~1
with a resolution of 4 cm~1. The final spectrum is an average of 32 scans. A background
spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (El)
source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas
chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV.
The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-(4-
Bromophenyl)-2-methylpropanenitrile.
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Caption: Workflow for the spectroscopic analysis and structure confirmation of the target
compound.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-Bromophenyl)-2-
methylpropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025328#spectroscopic-data-nmr-ir-mass-spec-of-2-
4-bromophenyl-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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